molecular formula C10H17N3O B13084242 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine

1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine

Cat. No.: B13084242
M. Wt: 195.26 g/mol
InChI Key: VTPSFFBOWJVRAG-UHFFFAOYSA-N
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Description

1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine is a chemical compound with the molecular formula C10H17N3O. This compound features a pyrazole ring substituted with an amine group and a 5,5-dimethyloxolan-2-ylmethyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine involves several steps. One common method includes the reaction of 5,5-dimethyloxolan-2-ylmethyl chloride with 4-aminopyrazole in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles, forming various substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., DMF, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields .

Scientific Research Applications

1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

1-[(5,5-dimethyloxolan-2-yl)methyl]-1H-pyrazol-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, making it valuable for targeted research and industrial applications.

Properties

Molecular Formula

C10H17N3O

Molecular Weight

195.26 g/mol

IUPAC Name

1-[(5,5-dimethyloxolan-2-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C10H17N3O/c1-10(2)4-3-9(14-10)7-13-6-8(11)5-12-13/h5-6,9H,3-4,7,11H2,1-2H3

InChI Key

VTPSFFBOWJVRAG-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(O1)CN2C=C(C=N2)N)C

Origin of Product

United States

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